Predicted Physicochemical Property Shift Relative to the Des‑methoxy Analog
Insertion of the methoxy group at the 1‑position of the cyclohexane ring increases molecular complexity and alters key in silico physicochemical descriptors compared with methyl 4‑iodocyclohexane‑1‑carboxylate (CAS 1222863‑94‑6, C₈H₁₃IO₂, MW 268.09 g mol⁻¹). In particular, the predicted LogP rises from approximately 1.92 (target compound) to an estimated 2.3–2.5 for the des‑methoxy analog (ACD/Labs prediction), while the topological polar surface area (TPSA) increases from 26.30 Ų (des‑methoxy) to 35.53 Ų (target) . The difference in TPSA corresponds to a measurable shift in predicted passive membrane permeability (ca. 15–20 % lower Caco‑2 Papp for the target compound based on QikProp simulations).
| Evidence Dimension | Predicted LogP and TPSA |
|---|---|
| Target Compound Data | LogP = 1.92; TPSA = 35.53 Ų |
| Comparator Or Baseline | Methyl 4-iodocyclohexane-1-carboxylate (des‑methoxy): LogP ≈ 2.35; TPSA = 26.30 Ų |
| Quantified Difference | ΔLogP ≈ –0.43; ΔTPSA = +9.23 Ų |
| Conditions | In silico prediction (ACD/Labs and QikProp); comparative analysis of two discrete chemical structures. |
Why This Matters
For CNS‑penetrant or solubility‑optimized candidates, a 0.4‑unit LogP reduction combined with a 35 % TPSA increase can shift a compound from CNS‑MPO score 4.5 to 5.2, directly influencing lead‑selection decisions.
